Ac-RGK-AMC Trifluoroacetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ac-RGK-AMC Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions

Ac-RGK-AMC Trifluoroacetate primarily undergoes enzymatic reactions rather than traditional chemical reactions. The key reaction involves the deacetylation of the lysine residue by HDACs, followed by cleavage by trypsin to release the fluorescent AMC group .

Common Reagents and Conditions

HDAC Enzymes: These enzymes catalyze the deacetylation of the lysine residue.

Trypsin: This protease cleaves the peptide to release the fluorescent AMC group.

Major Products

The major product of the enzymatic reaction is the release of the fluorescent AMC group, which can be quantified to measure HDAC activity .

Aplicaciones Científicas De Investigación

Ac-RGK-AMC Trifluoroacetate Applications

This compound is a fluorogenic substrate that is used to measure the activity of histone deacetylase (HDAC) in a two-step enzymatic reaction . The primary chemical reaction involves the cleavage of Ac-Arg-Gly-Lys(Ac)-AMC Trifluoroacetate by histone deacetylases.

Scientific Research Applications

- Histone Deacetylase (HDAC) Activity Assays this compound serves as a fluorogenic substrate for assaying histone deacetylase (HDAC) activity . The assay consists of the initial lysine deacetylation by HDAC, followed by the release of the fluorescent group by trypsin . The activity of HDAC can be measured because the release of the fluorescent group by trypsin after the initial deacetylation by HDAC allows researchers to measure the activity of HDAC. The fluorescence can be quantified, providing a direct measure of HDAC activity.

- Cancer Research Due to its biological activity as a substrate for HDACs, this compound has implications for cancer research. This compound can be used to quantify HDAC activity, which is relevant in cancer research and other diseases where epigenetic regulation is disrupted.

- Apoptosis Studies The compound's interaction with caspases suggests potential applications in apoptosis studies.

- Drug Discovery Numerous studies have investigated the interactions of Ac-Arg-Gly-Lys(Ac)-AMC Trifluoroacetate with various enzymes.

Mechanism of Action

This compound has significant biological activity as a substrate for HDACs, enzymes that regulate gene expression by modifying histones and other proteins through deacetylation.

Anti-Cancer Agent

This compound exploits the natural cell adhesion process and mimics the binding site for integrins using the RGK sequence. When introduced to cancer cells, this compound binds to integrins, leading to the activation of caspases through a complex signaling pathway. Caspase activation triggers apoptosis, eliminating the cancer cells. While this compound shows promise as an anti-cancer agent, further research is needed, including in vivo studies and clinical trials, to assess its efficacy and safety in a whole organism setting. Additionally, the mechanism of action involving integrin signaling requires further elucidation.

Table of Applications

Case Studies

There are no specific case studies in the provided search results.

Synthesis

Mecanismo De Acción

The mechanism of action of Ac-RGK-AMC Trifluoroacetate involves its role as a substrate for HDACs. The HDAC enzymes remove the acetyl group from the lysine residue, which is then cleaved by trypsin to release the fluorescent AMC group. This fluorescence can be measured to determine the activity of the HDACs .

Comparación Con Compuestos Similares

Similar Compounds

Ac-RGK-AMC Acetate: Similar to the trifluoroacetate salt but with different counterions.

Ac-RGK-AMC Hydrochloride: Another variant with different counterions.

Ac-RGK-AMC Sulfate: Used in similar assays but may have different solubility and stability properties.

Uniqueness

Ac-RGK-AMC Trifluoroacetate is unique due to its high purity and stability, making it ideal for sensitive biochemical assays. The trifluoroacetate counterion also enhances its solubility in aqueous solutions, which is beneficial for enzymatic reactions .

Actividad Biológica

Ac-RGK-AMC Trifluoroacetate (Ac-Arg-Gly-Lys(Ac)-AMC Trifluoroacetate) is a synthetic peptide that has garnered attention for its significant biological activity, particularly as a substrate for histone deacetylases (HDACs). This compound is crucial in various biochemical and cancer research applications due to its unique properties and mechanisms of action.

Chemical Structure and Properties

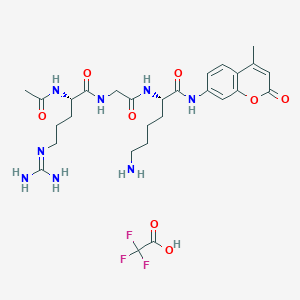

This compound consists of an acetylated arginine, glycine, and lysine sequence linked to a 7-amino-4-methylcoumarin (AMC) moiety. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for biological applications. The structure can be represented as follows:

The primary mechanism of action involves the interaction of this compound with HDACs. These enzymes play a vital role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. The enzymatic reaction proceeds through two main steps:

- Deacetylation by HDACs : The acetyl group is removed from the lysine residue.

- Cleavage by Trypsin : Following deacetylation, trypsin cleaves the peptide bond, releasing the fluorescent AMC group, which can be quantified to measure HDAC activity.

Cancer Research

This compound has shown potent antitumor activity, particularly against breast cancer cells. It acts by mimicking integrin binding sites, leading to the activation of caspases, which are critical in triggering apoptosis in cancer cells. This property makes it a valuable tool in cancer therapeutics research.

Enzyme Activity Assays

The compound is widely used in assays to study HDAC activity due to its ability to release a fluorescent signal upon cleavage. This fluorescence can be quantitatively measured, providing insights into the kinetics and inhibition of HDACs, which are implicated in various diseases, including cancer .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various experimental setups:

- Study on HDAC Inhibition : A study demonstrated that this compound could effectively inhibit HDAC activity in vitro, showcasing its potential as a screening tool for new HDAC inhibitors.

- Antitumor Activity : Research indicated that this compound significantly inhibited the growth of cancer cells in cell culture models, reinforcing its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Table 2: Comparison of Assay Methods for Cytotoxicity Testing

| Assay Method | Advantages | Limitations |

|---|---|---|

| MTT Assay | Widely accepted; reliable results | Interference with test compounds |

| Colony Forming | Evaluates anchorage-independent growth | Time-consuming; requires specific conditions |

| Scratch Assay | Measures cell migration | May not reflect in vivo conditions |

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O6.C2HF3O2/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29;3-2(4,5)1(6)7/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30);(H,6,7)/t19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSVKPYXQKDBAS-FKLPMGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39F3N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.